1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide
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Overview
Description
1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide is a quaternary ammonium compound with a complex structure that includes a piperidinium ring, a xanthene moiety, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide typically involves the reaction of 1-methylpiperidine with 9-xanthenylcarbamoyl chloride in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The xanthene moiety can participate in redox reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Oxidized derivatives of the xanthene moiety.
Reduction: Reduced forms of the xanthene moiety.
Hydrolysis: Decomposition into piperidinium derivatives and xanthene-related compounds.
Scientific Research Applications
1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in ionic liquids.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide involves interactions with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. The xanthene moiety may interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpiperidinium bromide
- 1-Methyl-1-propargyl piperidinium bromide
- Vecuronium bromide
Uniqueness
1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide is unique due to the presence of the xanthene moiety, which imparts distinct fluorescent properties and potential biological activities not found in other similar compounds. This makes it particularly valuable in applications requiring fluorescence or specific biochemical interactions.
Properties
CAS No. |
102207-39-6 |
---|---|
Molecular Formula |
C21H25BrN2O2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)acetamide;bromide |
InChI |
InChI=1S/C21H24N2O2.BrH/c1-23(13-7-2-8-14-23)15-20(24)22-21-16-9-3-5-11-18(16)25-19-12-6-4-10-17(19)21;/h3-6,9-12,21H,2,7-8,13-15H2,1H3;1H |
InChI Key |
CEICGXCDNZCAGR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24.[Br-] |
Origin of Product |
United States |
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